Cas no 2408937-58-4 ((1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride)

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride is a bicyclic β-lactam derivative with a rigid azabicyclo[4.2.0]octane scaffold, offering structural uniqueness for pharmaceutical and synthetic applications. Its stereospecific (1S,6R) configuration ensures precise molecular interactions, making it valuable as an intermediate in antibiotic research, particularly for carbapenem and penicillin analogs. The hydrochloride salt enhances solubility and stability, facilitating handling in synthetic processes. The strained bicyclic system provides reactivity for further functionalization, while the carboxylic acid group allows for versatile derivatization. This compound is particularly useful in medicinal chemistry for exploring β-lactamase inhibitors and novel antibacterial agents. Its well-defined stereochemistry and high purity make it suitable for rigorous research and development applications.
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride structure
2408937-58-4 structure
Product name:(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
CAS No:2408937-58-4
MF:C8H14ClNO2
Molecular Weight:191.655261516571
CID:6441487
PubChem ID:146082432

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2408937-58-4
    • (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
    • rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
    • EN300-7539752
    • (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
    • Z4198575171
    • インチ: 1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
    • InChIKey: RLRRAVZRAFRCGO-HNJRQZNRSA-N
    • SMILES: Cl.OC([C@]12CC[C@H]1CCCN2)=O

計算された属性

  • 精确分子量: 191.0713064g/mol
  • 同位素质量: 191.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7539752-0.1g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
2408937-58-4 95%
0.1g
$515.0 2024-05-23
1PlusChem
1P028S9C-50mg
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
50mg
$487.00 2024-05-22
1PlusChem
1P028S9C-100mg
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
100mg
$699.00 2024-05-22
Aaron
AR028SHO-10g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
10g
$8812.00 2023-12-15
1PlusChem
1P028S9C-2.5g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
2.5g
$3662.00 2024-05-22
Aaron
AR028SHO-2.5g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
2.5g
$4029.00 2023-12-15
1PlusChem
1P028S9C-10g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
10g
$7960.00 2024-05-22
Aaron
AR028SHO-500mg
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylicacidhydrochloride,cis
2408937-58-4 95%
500mg
$1618.00 2023-12-15
Enamine
EN300-7539752-1.0g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
2408937-58-4 95%
1.0g
$1485.0 2024-05-23
Enamine
EN300-7539752-0.05g
rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
2408937-58-4 95%
0.05g
$344.0 2024-05-23

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride 関連文献

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochlorideに関する追加情報

Compound Introduction: (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride (CAS No. 2408937-58-4)

The compound (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride, identified by the CAS number 2408937-58-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug development.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the design of novel therapeutic agents. The bicyclic framework of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride contributes to its distinct pharmacophoric properties, which are critical for interacting with biological targets. The presence of a nitrogen atom within the bicyclic system allows for diverse functionalization, enabling the synthesis of analogs with tailored biological profiles.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective effects, making them attractive for conditions such as Alzheimer's disease and Parkinson's disease. The rigid bicyclic structure is thought to mimic key bioactive scaffolds found in natural products that have demonstrated efficacy in preclinical models.

The stereochemistry of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride is particularly noteworthy, as the configuration at the azabicyclo ring influences its binding affinity and metabolic stability. Computational modeling studies have been instrumental in understanding how this compound interacts with potential target proteins. These studies have revealed that the compound can adopt multiple conformations in solution, which may contribute to its versatility in binding to different biological receptors.

Recent advances in synthetic chemistry have enabled the efficient preparation of this compound and its derivatives. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated cyclizations, have been employed to construct the complex bicyclic core. These methodologies not only improve yield but also allow for rapid diversification of the molecular structure, facilitating high-throughput screening efforts.

The hydrochloride salt form of this compound enhances its pharmacokinetic properties, ensuring better absorption and distribution within the body. This formulation is particularly advantageous for oral administration, where bioavailability is a critical factor in drug efficacy. Furthermore, the hydrochloride salt improves crystallinity, which is beneficial for industrial-scale production and formulation into solid dosage forms.

In vitro studies have begun to uncover the mechanistic basis of the biological activity exhibited by (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride. Initial findings suggest that it may modulate enzyme activity and signal transduction pathways relevant to neurological function. For instance, interactions with neurotransmitter receptors such as serotonin and dopamine have been observed in cell-based assays, indicating potential therapeutic utility.

The compound's structural similarity to known bioactive molecules has also sparked interest in its potential as a lead compound for drug discovery programs. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify key functional groups to optimize potency and selectivity. This approach has been successfully applied to other heterocyclic compounds that have advanced into clinical development.

The synthesis and characterization of this compound have also benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into molecular structure and purity, which are essential for ensuring consistency in pharmaceutical manufacturing.

Future research directions include exploring the compound's interactions with complex biological systems using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). These methods can reveal high-resolution structures of protein-ligand complexes, providing a deeper understanding of how this compound exerts its effects at the molecular level.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride exemplifies how a structurally unique compound can drive innovation across multiple scientific disciplines.

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